4-((2-(1H-benzo[d]imidazol-2-yl)phenyl)carbamoyl)benzoic acid
Description
The compound 4-((2-(1H-benzo[d]imidazol-2-yl)phenyl)carbamoyl)benzoic acid is a benzimidazole derivative featuring a benzoic acid moiety linked via a carbamoyl group to a phenyl ring substituted with a benzimidazole at the 2-position. This structure combines aromatic, heterocyclic, and carboxylic acid functionalities, which are often associated with diverse biological activities, including enzyme inhibition, DNA interaction, and antimicrobial effects .
Properties
IUPAC Name |
4-[[2-(1H-benzimidazol-2-yl)phenyl]carbamoyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O3/c25-20(13-9-11-14(12-10-13)21(26)27)24-16-6-2-1-5-15(16)19-22-17-7-3-4-8-18(17)23-19/h1-12H,(H,22,23)(H,24,25)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSZXEGLMFGZWQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)NC(=O)C4=CC=C(C=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-(1H-benzo[d]imidazol-2-yl)phenyl)carbamoyl)benzoic acid typically involves multiple steps, starting with the preparation of the benzimidazole core. One common method involves the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions to form the benzimidazole ring. This intermediate is then coupled with a substituted benzoic acid derivative through an amide bond formation reaction, often using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-((2-(1H-benzo[d]imidazol-2-yl)phenyl)carbamoyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized under specific conditions to form N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the amide linkage, potentially converting it to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzimidazole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction could produce amine derivatives.
Scientific Research Applications
4-((2-(1H-benzo[d]imidazol-2-yl)phenyl)carbamoyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, make it a candidate for drug development.
Medicine: Research into its therapeutic potential includes studies on its efficacy as an anti-inflammatory or antitumor agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-((2-(1H-benzo[d]imidazol-2-yl)phenyl)carbamoyl)benzoic acid involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, contributing to its anticancer properties.
Comparison with Similar Compounds
Structural Features and Functional Group Variations
Key structural analogs and their distinguishing features:
Antioxidant Activity
- TUBC () shows similar antioxidant activity (80% DPPH scavenging), likely due to the benzimidazole core’s redox properties .
Enzyme Inhibition
- TUBC demonstrates potent elastase inhibition (low IC₅₀ value), attributed to its thiourea group enabling hydrogen bonding with the enzyme’s active site .
- Benzimidazole-1,3,4-oxadiazole hybrids () show anticancer activity via kinase inhibition, suggesting the carboxamide group enhances target binding .
Antimicrobial Activity
- Schiff base-derived benzimidazoles () exhibit broad-spectrum antimicrobial activity against S. aureus and E. coli, likely due to the azetidin-2-one ring enhancing membrane penetration .
- Thiazolidinone-benzimidazole hybrids () show improved antifungal activity compared to simpler benzimidazoles, highlighting the role of the thiazolidinone moiety .
DNA Binding
- TUBC binds DNA via a mixed mode (intercalation and groove binding), facilitated by the thiourea group’s flexibility .
- 4-(Imidazo[4,5-f][1,10]phenanthrolin-2-yl)benzoic acid () may interact with DNA through intercalation due to its planar phenanthroline system .
Physicochemical Properties
- Solubility : The hydrochloride salt of 4-(1H-benzo[d]imidazol-2-yl)benzoic acid () shows enhanced water solubility compared to the free acid form .
- Stability : Carbamoyl-linked derivatives (e.g., the target compound) are likely more hydrolytically stable than thiourea analogs (e.g., TUBC), which may degrade under acidic conditions .
Biological Activity
The compound 4-((2-(1H-benzo[d]imidazol-2-yl)phenyl)carbamoyl)benzoic acid is a benzimidazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, efficacy against different biological targets, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a benzimidazole moiety, which is known for its diverse pharmacological activities. The molecular formula is C₁₅H₁₃N₃O₂, and its structure can be represented as follows:
Antimicrobial Activity:
Research has indicated that benzimidazole derivatives exhibit significant antimicrobial properties. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of critical enzymes. For instance, a study showed that compounds similar to 4-((2-(1H-benzo[d]imidazol-2-yl)phenyl)carbamoyl)benzoic acid demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 1.27 to 2.65 µM against various strains .
Anticancer Activity:
The anticancer potential of this compound has been explored through various assays. Notably, it has shown effectiveness against human colorectal carcinoma cell lines (HCT116). The Sulforhodamine B (SRB) assay results indicated that certain derivatives exhibited IC50 values lower than that of standard chemotherapeutics like 5-Fluorouracil (5-FU), suggesting a promising avenue for cancer treatment .
Table 1: Summary of Biological Activities
Case Studies
-
Antimicrobial Efficacy Study:
A series of benzimidazole derivatives were synthesized and tested for their antimicrobial efficacy against various bacterial strains using the tube dilution technique. The study concluded that specific structural modifications enhanced their antibacterial activity significantly, making them suitable candidates for further development as antimicrobial agents . -
Anticancer Screening:
In a comparative study involving multiple compounds, the benzimidazole derivative was evaluated for its cytotoxic effects on HCT116 cells. The results demonstrated that certain derivatives not only inhibited cell proliferation but also induced apoptosis, highlighting their potential as anticancer therapeutics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
